molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No. B008403
CAS RN: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Patent
US07009077B2

Procedure details

In a round-bottomed flask (25 cm3) equipped with a magnetic stirrer flea and stopper, 1-decyl-3-methylimidazolium trifluoromethanesulfonate (0.97 g, 2.5 mmol) and toluene (0.46g, 5.0 mmol) were added. Sulfur trioxide (0.44g, 5.5 mmol) was cautiously added (carried out in a dry box) and the mixture stirred for 1 hour. A crude sample was taken from the flask and analysed by NMR (CDCl3, 300 MHz). This showed that the reaction was complete and gave 77% of p-toluenesulfonic acid and 22% o-toluenesulfonic acid. The products were isolated from the ionic liquid by Kugelrohr distillation at 1 mmHg. This gave colourless solid (bp=200° C. at 1 mmHg). The structures were confirmed by NMR analysis and were in accordance with authentic material.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C([N+]1C=CN(C)C=1)CC[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:25]1([CH3:31])[CH:30]=[CH:29]C=[CH:27][CH:26]=1.[S:32](=[O:35])(=[O:34])=[O:33]>>[C:25]1([CH3:31])[CH:30]=[CH:29][C:2]([S:3]([OH:6])(=[O:5])=[O:4])=[CH:27][CH:26]=1.[C:13]1([CH3:12])[C:18]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.C(CCCCCCCCC)[N+]1=CN(C=C1)C
Name
Quantity
0.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
) and the mixture stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
carried out in a dry box

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.